molecular formula C12H17NO2 B1278109 3-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26815-13-4

3-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No. B1278109
CAS RN: 26815-13-4
M. Wt: 207.27 g/mol
InChI Key: CMVPGTWBRBJOQR-UHFFFAOYSA-N
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Description

The compound 3-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical derivative of benzaldehyde, which is a pivotal building block in organic synthesis. It is characterized by the presence of a dimethylamino group attached to a propoxy substituent, which in turn is connected to the benzaldehyde core. This structure is related to various compounds studied in the provided papers, where dimethylamino benzaldehyde derivatives are synthesized and their reactivity is explored in different contexts.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzaldehyde derivatives with various reagents. For instance, the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone under controlled conditions, leading to the formation of mononuclear and dinuclear compounds . Another synthesis route is the preparation of p-(dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde using Ag2O as a catalyst, which highlights the versatility of dimethylamino benzaldehyde derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of dimethylamino benzaldehyde derivatives is often confirmed by spectroscopic methods such as UV, IR, and MS. X-ray diffraction is also used to establish the structure of crystalline compounds, as seen in the study of dinuclear thiosemicarbazones and the spatial structure determination of a phosphorus heterocycle expansion product . These analyses are crucial for understanding the conformation and stability of the synthesized compounds.

Chemical Reactions Analysis

Dimethylamino benzaldehyde derivatives participate in various chemical reactions. For example, the oxidation of dimethylamino benzaldehyde by tetraethylammonium bromochromate results in the formation of the corresponding acids . The modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde leads to the synthesis of complex heterocyclic compounds . Additionally, the reactivity of these derivatives in the formation of chelate rings and their behavior in solution is investigated, providing insights into their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino benzaldehyde derivatives are influenced by their molecular structure. The presence of the dimethylamino group can affect the electron distribution within the molecule, which in turn influences reactivity. The studies show that these compounds can form stable chelate rings and exhibit specific reactivity patterns, such as the formation of a chromate ester intermediate in oxidation reactions . The solubility and stability in different solvents, as well as the thermodynamics of their reactions, are also topics of interest in understanding their properties .

Scientific Research Applications

1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities of Benzamides

  • Application Summary: Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
  • Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes: Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Nanoparticles and Their Biological Applications

  • Application Summary: Nanoparticles have been used in targeting drug-resistant bacteria and highlighting new pathways for drug delivery, diagnostics, and beyond .
  • Methods of Application: The practical implications of nanoparticles in combating antimicrobial resistance (AMR), where traditional antibiotics are increasingly ineffective . Nanoparticles offer new mechanisms to kill pathogens and mitigate their uncontrollable effects through conventional methods .
  • Results or Outcomes: This research notably addresses the potential of nanoparticles to offer new mechanisms against pathogen resistance compared to conventional treatments, revealing innovative strategies that could lead to more effective therapies .

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPGTWBRBJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444013
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Dimethylamino)propoxy]benzaldehyde

CAS RN

26815-13-4
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 61.0 g (0.50 mole) of 3-hydroxybenzaldehyde, 24.0 g of 50% NaH (0.50 mole), and 396 ml of 1.89N (0.75 mole) of 3-dimethylaminopropyl chloride in toluene in a procedure described for Example 2, part A, gives 69.0 g (66%) of colorless product, bp 155°-158°/3 mm.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

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